Carbanilide, 4-methylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilide, 4-methylthio- is an organic compound with the molecular formula C14H14N2OS and a molecular weight of 258.344 g/mol It is a derivative of carbanilide, where a methylthio group is attached to the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilide, 4-methylthio- typically involves the reaction of 4-methylthiophenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylthiophenyl isocyanate+Aniline→Carbanilide, 4-methylthio-
Industrial Production Methods
Industrial production methods for Carbanilide, 4-methylthio- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbanilide, 4-methylthio- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Carbanilide, 4-methylthio- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbanilide, 4-methylthio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress or cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Carbanilide: The parent compound without the methylthio group.
4-Methylcarbanilide: A derivative with a methyl group instead of a methylthio group.
4-Chlorocarbanilide: A derivative with a chlorine atom at the fourth position.
Uniqueness
Carbanilide, 4-methylthio- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1145-66-0 |
---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
NZPBFKQKPZEPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.